molecular formula C7H8N2O4 B1355100 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 4869-45-8

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No.: B1355100
CAS No.: 4869-45-8
M. Wt: 184.15 g/mol
InChI Key: OQOZKHDSUDJUDR-UHFFFAOYSA-N
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Description

Historical Context and Nomenclature

The historical development of this compound is intimately connected to the broader evolution of pyrimidine chemistry, which began in the nineteenth century with pioneering work on uric acid derivatives. The foundational work of Robert Behrend, who coined the term "uracil" in 1885 while attempting to synthesize derivatives of uric acid, established the conceptual framework for understanding pyrimidine-based compounds. This early research laid the groundwork for subsequent investigations into methylated pyrimidine derivatives, including the compound under examination.

Properties

IUPAC Name

1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-8-3-4(6(11)12)5(10)9(2)7(8)13/h3H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOZKHDSUDJUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30516568
Record name 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4869-45-8
Record name 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30516568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route via Hydrolysis of Methyl Ester

The most documented and widely used preparation method involves the hydrolysis of methyl 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate to yield the target carboxylic acid.

Procedure:

  • Dissolve methyl 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate (500 mg, 2.5 mmol) in a mixture of methanol (6 mL) and water (1.5 mL).
  • Add sodium hydroxide (NaOH, 200 mg, 5 mmol) to the solution.
  • Stir the reaction mixture at room temperature (~20°C) for 3 hours.
  • Remove methanol by rotary evaporation.
  • Neutralize the aqueous solution with 1N hydrochloric acid to pH 3, causing precipitation of the product.
  • Filter, wash, and dry the precipitate to obtain 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid as a white solid.

Yield: Approximately 300 mg from 500 mg of starting ester (60% yield)
Mass Spectrometry: m/z 185 [M+H]+ confirms the molecular ion peak.

This method is straightforward, mild, and efficient, making it suitable for laboratory-scale synthesis and potentially scalable for industrial production.

Oxidation of 1,3-Dimethyluracil

Another synthetic approach involves the oxidation of 1,3-dimethyluracil to introduce the dioxo groups at the 2 and 4 positions of the pyrimidine ring, followed by carboxylation at position 5.

  • The oxidation typically employs strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
  • Reaction conditions are carefully controlled to avoid over-oxidation or degradation of the pyrimidine ring.
  • Subsequent purification steps include crystallization to isolate the pure carboxylic acid derivative.

This method is more complex and less commonly used than the ester hydrolysis route but is relevant for industrial synthesis where precursor availability and process optimization are critical.

Reaction Conditions and Parameters

Parameter Ester Hydrolysis Method Oxidation Method
Starting Material Methyl 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate 1,3-Dimethyluracil
Reagents NaOH (aqueous), Methanol, Water KMnO4 or H2O2 (oxidizing agents)
Temperature Room temperature (~20°C) Variable, often elevated temperatures
Reaction Time 3 hours Several hours, depending on conditions
Work-up Acidification, filtration, drying Crystallization, purification
Yield ~60% Variable, dependent on reaction control

Purification and Characterization

  • The product is typically purified by recrystallization from water or aqueous solvents.
  • Characterization includes mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) to confirm the structure and purity.
  • The compound exhibits good stability under standard storage conditions.

Research Findings and Industrial Relevance

  • The hydrolysis method is favored for its simplicity and reproducibility in research laboratories.
  • Industrial production may utilize optimized oxidation routes with continuous reactors to improve throughput.
  • The compound serves as a key intermediate in the synthesis of more complex molecules and has applications in biochemical studies related to nucleotide metabolism.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Ester Hydrolysis Methyl 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate NaOH, Methanol, Water Room temp, 3 h ~60 Mild, efficient, suitable for lab scale
Oxidation of 1,3-Dimethyluracil 1,3-Dimethyluracil KMnO4 or H2O2 Elevated temp, hours Variable More complex, used in industrial synthesis

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with additional oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding reduced forms.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Drug Discovery

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has been investigated for its potential as a therapeutic agent against various diseases:

  • Antiviral Activity : Recent studies have focused on its inhibitory effects against SARS-CoV-2. Molecular docking studies indicate that derivatives of this compound can inhibit the main protease and papain-like protease of the virus, suggesting potential as a COVID-19 treatment candidate .
  • Cancer Research : Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation. For instance, some derivatives have been reported as dual inhibitors of thymidylate synthase and dihydrofolate reductase, critical enzymes in cancer metabolism .

Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis:

  • Multi-component Reactions : It has been utilized in one-pot multi-component reactions to synthesize various heterocyclic frameworks with enhanced biological properties. These reactions often yield compounds with improved drug-likeness and efficacy against specific targets .

Biological Evaluations

The biological activity of this compound and its derivatives has been extensively evaluated:

  • In vitro Studies : Various studies have assessed the cytotoxicity and selectivity of these compounds against different cancer cell lines. Results indicate that certain derivatives possess significant anti-breast cancer properties .
  • ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of these compounds are often evaluated using computational methods to predict their pharmacokinetic properties before synthesis .

Case Studies

StudyFocusFindings
Miyazaki et al. (2023)Dual InhibitorsReported compounds as dual inhibitors of thymidylate synthase and dihydrofolate reductase with notable anti-cancer activity .
Gangjee et al. (2023)Anti-cancer AgentsIdentified fused heterocyclic frameworks with potent anti-breast cancer activities .
Recent COVID-19 ResearchAntiviral ActivityDemonstrated potential as a therapeutic candidate against SARS-CoV-2 through molecular docking studies .

Mechanism of Action

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is similar to other uracil derivatives, such as uracil itself, thymine, and cytosine. These compounds share the pyrimidine ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific methyl groups and dioxo functionalities, which confer distinct chemical and biological properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Pyrimidine derivatives with variations in substituents at N1, N3, C3, and C5 positions exhibit diverse physicochemical and biological properties. Below is a detailed comparison:

Structural Variations and Molecular Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features
1,3-Dimethyl-2,4-dioxo-...-5-carboxylic acid 1-CH₃, 3-CH₃, 5-COOH C₇H₈N₂O₄ 184.15 - High reactivity due to electron-withdrawing COOH; used in C-H functionalization
3-(4-Fluorophenyl)-2,4-dioxo-...-5-carboxylic acid 3-(4-F-C₆H₄), 5-COOH C₁₁H₇FN₂O₄ 266.19 - Strong binding affinity (-8.7 kcal/mol) to KFase, suggesting insecticidal potential
3-(4-Methoxyphenyl)-2,4-dioxo-...-5-carboxylic acid 3-(4-OCH₃-C₆H₄), 5-COOH C₁₂H₁₀N₂O₅ 262.22 202197-51-1 Methoxy group enhances lipophilicity; potential for CNS-targeted drugs
5-Carboxyuracil 5-COOH (parent uracil) C₅H₄N₂O₄ 156.10 23945-44-0 Used as a reference standard in trifluridine impurity profiling
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)-...-5-carboxylic acid Sugar-modified at C1 C₁₀H₁₁FN₂O₇ 290.20 - Antiviral nucleoside analog; combines pyrimidine with fluorinated sugar

Biological Activity

1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (commonly referred to as DMTHPCA) is a pyrimidine derivative that exhibits a range of biological activities. This compound is notable for its structural features which include a tetrahydropyrimidine ring and multiple functional groups that contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of DMTHPCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C7H9N3O3
  • Molecular Weight : 183.16 g/mol
  • Canonical SMILES : CN1C(=C(C(=O)N(C1=O)C)C=O)N

DMTHPCA's biological activity is primarily attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of specific enzymes. This interaction can disrupt metabolic pathways, leading to therapeutic effects in diseases such as cancer and viral infections .
  • Nucleic Acid Interaction : DMTHPCA has shown potential in interacting with DNA and RNA, influencing gene expression and cellular processes .

Antitumor Activity

Research indicates that DMTHPCA exhibits significant antitumor properties:

  • Case Study : In vitro studies have demonstrated that DMTHPCA can inhibit the proliferation of various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating potent cytotoxicity .
Cell LineIC50 (µM)
HT-299
MCF-717

Antiviral Activity

DMTHPCA has been explored for its antiviral properties:

  • Mechanism : The compound may interfere with viral replication by inhibiting viral enzymes or altering host cell pathways necessary for viral life cycles .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens:

  • Study Findings : Derivatives of DMTHPCA have been tested against bacteria and fungi, showing promising results in inhibiting growth.

Synthesis and Development

DMTHPCA serves as a versatile building block in synthetic chemistry:

  • It is utilized in the development of novel pharmaceuticals and materials due to its unique reactivity profile. The synthesis often involves cyclization reactions that yield various derivatives with enhanced biological activities .

Comparative Studies

A comparative analysis of DMTHPCA with other pyrimidine derivatives highlights its unique properties:

Compound NameAntitumor ActivityAntiviral ActivityAntimicrobial Activity
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidineHighModerateModerate
6-Amino-1,3-dimethyl-2,4-dioxo-pyrimidineModerateHighLow

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial:

  • Irritation Potential : DMTHPCA has been classified as causing skin and eye irritation. It is essential to handle this compound with care in laboratory settings .

Q & A

Q. Table 1: Comparative Synthesis Routes

MethodStarting MaterialsKey IntermediatesReference
Cyclocondensationβ-ketoester, thiourea derivativesThieno-pyrimidine carboxylic acid
MulticomponentAldehyde, urea, β-ketoester4-Aryl-tetrahydropyrimidine carboxylate

Basic: Which spectroscopic techniques are critical for characterizing the structural integrity of this compound post-synthesis?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and ring saturation. For example, uses NMR to verify the formyl group at position 5 in a derivative. X-ray crystallography () resolves regioselectivity ambiguities in alkylation reactions by providing unambiguous bond-length data. Mass spectrometry (MS) and IR spectroscopy further validate molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to address low yields in alkylation steps during derivative synthesis?

Methodological Answer:
Low yields in alkylation (e.g., ’s benzylthio derivatives) often stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (DMF, DMSO) to enhance reagent solubility.
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions.
  • Temperature Control : Gradual heating (40–60°C) minimizes side reactions.
    demonstrates improved yields by pre-activating thiol nucleophiles with NaH before alkylation .

Advanced: What strategies resolve contradictions in antimicrobial activity data between different substituted derivatives?

Methodological Answer:
Contradictions may arise from substituent electronic effects or assay variability. identifies 2d (benzylthio-substituted derivative) as moderately active against Proteus vulgaris and Pseudomonas aeruginosa, while reports lower activity for methyl/phenyl analogs. To reconcile discrepancies:

  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., electron-withdrawing vs. donating groups).
  • Standardized Assays : Use consistent bacterial strains and MIC protocols.
  • Molecular Docking : Predict binding interactions with target enzymes (e.g., dihydrofolate reductase) .

Q. Table 2: Antimicrobial Activity of Selected Derivatives

Derivative SubstituentTarget StrainActivity (MIC, µg/mL)Reference
Benzylthio (2d)Proteus vulgaris32
PhenylStaphylococcus aureus>64

Advanced: What computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict reactive sites. and use crystallographic data to validate computational predictions for sulfanylidene and allyl substitution patterns. Software like Gaussian or ORCA can simulate transition states to identify kinetically favored pathways .

Advanced: How to design stability studies under varying conditions to determine degradation pathways?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to simulate accelerated aging.
  • Analytical Monitoring : Use HPLC-PDA to track degradation products ().
  • Mechanistic Probes : Isotope labeling (e.g., ¹⁸O) identifies hydrolytic cleavage sites in the dioxo moiety .

Advanced: What in vitro models assess the mechanism of action against bacterial strains?

Methodological Answer:

  • Enzyme Inhibition Assays : Target bacterial dihydrofolate reductase (DHFR) or DNA gyrase using purified enzymes ().
  • Time-Kill Curves : Measure bactericidal kinetics at 2× MIC concentrations.
  • Resistance Profiling : Serial passage assays evaluate mutation rates under sub-inhibitory doses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Reactant of Route 2
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.